2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
Description
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is a malononitrile derivative featuring a hydrazone linkage to a 4-(trifluoromethyl)phenyl group. This compound is characterized by its electron-withdrawing trifluoromethyl (-CF₃) substituent, which enhances electrophilicity and influences its physicochemical and biological properties. Its synthesis typically involves diazotization and coupling reactions, as seen in analogous β-diketone derivatives . The compound has demonstrated notable bioactivity, including 89% motility inhibition against Caenorhabditis elegans in anthelmintic screens .
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)7-1-3-8(4-2-7)16-17-9(5-14)6-15/h1-4,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGZASZXLDMQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381823 | |
| Record name | [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7089-17-0 | |
| Record name | [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Condensation
The most direct route involves the condensation of 4-(trifluoromethyl)phenylhydrazine with malononitrile under acidic conditions. This method parallels procedures described in the synthesis of structurally related hydrazones.
Procedure :
- 4-(Trifluoromethyl)phenylhydrazine (1.0 equiv) and malononitrile (1.2 equiv) are dissolved in anhydrous ethanol.
- A catalytic amount of p-toluenesulfonic acid (0.1 equiv) is added, and the mixture is refluxed at 80°C for 12 hours.
- The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure.
- The crude product is recrystallized from 2-propanol, yielding pale-yellow crystals.
Key Parameters :
Multi-Component Reaction (MCR) Approach
A scalable MCR strategy, inspired by the synthesis of trifluoromethyl-triazoles, adapts readily available precursors:
Reactants :
- Trifluoroacetimidoyl chloride (1.0 equiv)
- Hydrazine hydrate (1.5 equiv)
- Benzene-1,3,5-triyl triformate (TFBen) (0.33 equiv)
Procedure :
- Trifluoroacetimidoyl chloride and hydrazine hydrate are combined in toluene under nitrogen.
- TFBen is added portion-wise, followed by p-toluenesulfonic acid (0.2 equiv).
- The mixture is heated at 100°C for 12 hours, during which the hydrazone forms via intramolecular cyclization.
- The product is isolated via column chromatography (hexane/ethyl acetate, 4:1).
Advantages :
Phase Transfer Catalysis (PTC)
A PTC method, derived from epoxide synthesis protocols, enhances reaction efficiency in biphasic systems:
Procedure :
- 4-(Trifluoromethyl)phenylhydrazine and malononitrile are dissolved in dichloromethane.
- Tetrabutylammonium hydrogensulfate (0.1 equiv) is added as a phase transfer catalyst.
- The mixture is stirred vigorously at 25°C for 6 hours.
- The organic layer is separated, washed with water, and concentrated to yield the product.
Benefits :
Mechanistic Insights
The acid-catalyzed condensation proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of malononitrile, followed by dehydration (Figure 1). In MCR routes, TFBen acts as a formylating agent, facilitating cyclization and eliminating water.
$$
\text{RNHNH}2 + \text{NC–CH}2–\text{CN} \xrightarrow{\text{H}^+} \text{RNH–N=C(CN)}2 + \text{H}2\text{O}
$$
Challenges and Optimization
- By-Product Formation : Hydrolysis of malononitrile to cyanoacetamide is mitigated by using anhydrous solvents.
- Catalyst Selection : Tungstic acid (from epoxidation methods) was tested but showed no advantage over Brønsted acids.
- Temperature Control : Exceeding 100°C in MCR routes leads to decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 38–55 | 12 | Moderate | High |
| Multi-Component | 60–65 | 12 | High | Moderate |
| Phase Transfer | 50–58 | 6 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile, with the chemical formula , features a hydrazone linkage and malononitrile moiety, which contribute to its reactivity and utility in synthesis. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug development.
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its derivatives have shown potential as:
- Anticancer Agents : Research indicates that hydrazone derivatives can exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives of malononitrile have been evaluated for their efficacy against tumor cells, demonstrating promising results in inhibiting cell growth .
- Antimicrobial Activity : Compounds derived from malononitrile structures have been reported to possess antibacterial and antifungal properties. The incorporation of the trifluoromethyl group has been linked to enhanced antimicrobial efficacy .
Agrochemicals
The compound has potential applications in developing pesticides and herbicides. Its structural features allow it to act against various pests:
- Insecticidal Activity : Certain derivatives have been tested for their effectiveness against economically significant pests such as aphids and beetles. The trifluoromethyl group is noted for improving the insecticidal properties of these compounds .
- Acaricidal Effects : The compound's derivatives have also shown promise in combating acarids, which are critical in agriculture due to their impact on crop yields .
Material Science
In addition to biological applications, this compound is being explored for its physical properties:
- Solvatochromic Properties : The compound's ability to change color in response to solvent polarity makes it suitable for applications in sensors and indicators .
- Polymer Chemistry : Its reactivity can be harnessed for synthesizing novel polymers with specific thermal and optical properties, contributing to advancements in material design .
Case Study 1: Anticancer Activity
A study evaluated a series of hydrazone derivatives synthesized from malononitrile, including those featuring the trifluoromethyl group. These compounds were tested against various cancer cell lines (e.g., MCF-7, HT29). Results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .
Case Study 2: Insecticidal Efficacy
Research on the insecticidal properties of malononitrile derivatives showed that compounds with the trifluoromethyl substitution significantly reduced pest populations in controlled environments. Field trials indicated a marked decrease in aphid infestations on crops treated with these compounds compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the hydrazono group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Trifluoromethyl vs. Trifluoromethoxy
A key structural analog is [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile (CAS 370-86-5), which replaces the -CF₃ group with a -OCF₃ substituent. While both groups are electron-withdrawing, the trifluoromethoxy group introduces steric bulk and altered electronic effects due to the oxygen atom.
Table 1: Substituent Effects on Key Properties
Core Structural Modifications: Hydrazone vs. Heterocyclic Systems
Compounds such as 2-(4-methylfuran-2(5H)-ylidene)malononitrile () replace the phenylhydrazone moiety with a furan ring. This modification eliminates the hydrazone’s conjugation pathway, reducing planarity and altering electronic delocalization. The furan-based derivatives exhibit distinct solubility profiles and reduced bioactivity in antimicrobial assays compared to hydrazone-containing analogs .
Substituent Position and Electronic Effects
The position of substituents significantly impacts activity. For example, 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione () places the -CF₃ group at the ortho position of the phenyl ring. This steric hindrance reduces binding affinity to cyclooxygenase-2 (COX-2) compared to para-substituted derivatives, highlighting the importance of substituent placement in target interactions .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Stability
The trifluoromethyl group enhances lipophilicity, as evidenced by logP values of related compounds (e.g., β-diketone derivatives in ). However, malononitrile’s polar nitrile groups counterbalance this, improving aqueous solubility compared to purely aromatic analogs.
Bioactivity Profiles
The target compound’s 89% anthelmintic activity () surpasses that of many analogs. For instance, thiophene- and pyranothiazole-based malononitrile derivatives () show weaker inhibition (50–70%) in similar assays, likely due to reduced electrophilicity or poorer membrane permeability .
Biological Activity
The compound 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile , also known by its CAS number 7089-17-0, is a hydrazone derivative characterized by a trifluoromethyl group on the phenyl ring. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and relevant case studies.
Molecular Structure
- Molecular Formula : C10H5F3N4
- Molecular Weight : 238.17 g/mol
- Melting Point : 174-177 °C
- Boiling Point : Approximately 293.5 °C (predicted)
- Density : 1.30 g/cm³ (predicted)
The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.
Antitumor Activity
Research has indicated that compounds with similar structural features to this compound exhibit notable antitumor effects. For instance:
- Case Study : A study evaluating various hydrazone derivatives found that certain analogues displayed cytotoxicity against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Analogue A | A-431 (skin cancer) | 1.61 ± 1.92 |
| Analogue B | Jurkat (leukemia) | 1.98 ± 1.22 |
These findings suggest that structural modifications, such as the incorporation of electron-withdrawing groups like trifluoromethyl, can enhance the antitumor efficacy of hydrazone derivatives.
Antimicrobial Activity
The antimicrobial properties of hydrazone compounds have been well-documented, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria:
- Research Findings : In vitro assays showed that hydrazone derivatives exhibited significant antibacterial activity, attributed to their ability to disrupt bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
This suggests that the compound may be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Hydrazone derivatives have shown promising results in scavenging free radicals:
- Experimental Results : The antioxidant activity was evaluated using DPPH radical scavenging assays, where compounds similar to this compound demonstrated effective radical scavenging capabilities .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones like this compound is heavily influenced by their structural components:
- Trifluoromethyl Group : Enhances lipophilicity and biological interaction.
- Hydrazone Linkage : Critical for biological activity; facilitates interactions with biological targets.
- Substituents on Phenyl Ring : Electron-withdrawing groups often increase potency against cancer cell lines.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile, and how can reaction conditions be optimized to minimize impurities?
- Methodology : The compound can be synthesized via condensation of 4-(trifluoromethyl)phenylhydrazine with malononitrile under acidic or catalytic conditions. Optimize stoichiometry (1:1 molar ratio), use polar aprotic solvents (e.g., DMF or acetonitrile), and control temperature (60–80°C) to suppress side reactions like over-alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF/AcCN |
| Temp. | 60–80°C |
| Catalyst | p-TsOH (0.5 eq) |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
- Approach :
- NMR : Confirm hydrazone proton (δ 8.5–9.5 ppm, singlet) and trifluoromethyl group (δ 120–125 ppm in NMR).
- IR : Identify C≡N stretches (2200–2250 cm) and N–H bends (1600–1650 cm).
- Mass Spectrometry : Validate molecular ion peak (m/z ≈ 267.1 for [M+H]).
- Validation : Cross-reference with X-ray crystallography for tautomeric form confirmation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties for photophysical applications?
- Method : Use hybrid functionals (e.g., B3LYP ) with 6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, charge distribution, and dipole moments. Compare with experimental UV-Vis spectra (λ 300–400 nm) to validate exciton behavior.
- Case Study :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.2 | -6.1 (Cyclic Volt.) |
| LUMO (eV) | -3.8 | -3.9 |
Q. What experimental strategies resolve contradictions between DFT-predicted reactivity and observed nucleophilic addition kinetics?
- Resolution :
- Test multiple functionals (e.g., M06-2X for non-covalent interactions) and validate with kinetic isotope effects (KIE) studies.
- Use stopped-flow spectroscopy to monitor transient intermediates in reactions with amines or thiols .
Q. How to design a docking study to evaluate mitochondrial protein interactions, inspired by FCCP analogs?
- Protocol :
Protein Preparation : Retrieve mitochondrial uncoupling protein 1 (UCP1) structure (PDB: 5GSN).
Ligand Setup : Generate 3D conformers of the compound using Open Babel.
Docking : Use AutoDock Vina with grid box centered on the ADP/ATP-binding site (size: 20×20×20 Å).
Validation : Compare binding affinity (ΔG) with FCCP (reference ΔG ≈ -9.5 kcal/mol) .
Q. Which chromatographic methods separate tautomeric forms or stereoisomers during purification?
- Optimization :
- HPLC : Use a chiral column (Chiralpak IA) with isocratic elution (hexane:IPA 90:10, 1 mL/min).
- TLC : Employ silica gel GF254 plates with chloroform:methanol (9:1) for tautomer resolution.
Key Considerations
- Contradictions : Discrepancies between DFT-predicted solubility (logP ≈ 2.5) and experimental logP (≈3.1) may arise from neglecting solvent-solute dispersion forces. Use SMD solvation models for corrections .
- Biological Relevance : The compound’s trifluoromethyl group enhances lipid solubility, mimicking FCCP’s mitochondrial uncoupling mechanism. Validate using oxygen consumption assays in isolated mitochondria .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
